molecular formula C19H19N5OS2 B2775126 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone CAS No. 2034234-03-0

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone

Cat. No.: B2775126
CAS No.: 2034234-03-0
M. Wt: 397.52
InChI Key: STLDYWQPGJEXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5OS2 and its molecular weight is 397.52. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-2-1-11-26-16)24-9-7-23(8-10-24)17-6-5-14(21-22-17)13-3-4-13/h1-2,5-6,11-13H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLDYWQPGJEXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs, including pyridazine, piperazine, and thiazole rings. Such compounds are often explored for their potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5OSC_{21}H_{21}N_{5}OS with a molecular weight of 391.48 g/mol. The structural features include:

  • Pyridazine Ring : Known for its role in various biological activities.
  • Piperazine Moiety : Commonly associated with neuroactive properties.
  • Thiazole Group : Often linked to antimicrobial and anticancer activities.

Synthesis

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone typically involves several key steps:

  • Formation of the Pyridazine Ring : Cyclization reactions from suitable precursors.
  • Piperazine Introduction : Nucleophilic substitution reactions to incorporate the piperazine unit.
  • Thiazole Synthesis : Condensation reactions involving thioamides and α-haloketones.
  • Final Coupling : Coupling of the different moieties using reagents like EDCI or DCC in basic conditions.

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antimicrobial agent and its effects on specific biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA), revealing promising results against drug-resistant strains.

CompoundMIC (µM)Cytotoxicity (IC50 µM)
TTU1>200N/A
TTU51.56<50
TTU1212.5<50

TTU5 was noted for its significant activity against Mtb, particularly in isoniazid-resistant strains, indicating its potential as a lead compound for further development .

The mechanism by which this compound exerts its biological effects may involve inhibition of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis in bacteria. Molecular docking studies have supported these findings, indicating a strong binding affinity to InhA, which is critical for the development of new antimycobacterial agents .

Case Studies

Several case studies have evaluated the biological activity of compounds similar to (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone:

  • Antitubercular Activity : A series of thiophene-thiazole derivatives were synthesized and tested against Mtb, with some showing MIC values as low as 1.56 µM, demonstrating their potential as effective antitubercular agents .
  • Cytotoxicity Assessments : The most active derivatives were screened for cytotoxicity against HEK cells using MTT assays, confirming their safety profiles with low inhibition values (<50%) at effective concentrations .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) for each step. For cyclopropylpyridazine coupling, use palladium-catalyzed cross-coupling under inert atmospheres. Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures). Adjust stoichiometry of piperazine and thiophenylthiazole precursors to minimize side products .

Q. What spectroscopic techniques are essential for confirming molecular structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm heterocyclic connectivity (e.g., piperazine N–CH2, thiophene protons).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <5 ppm error.
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Quantify degradation via HPLC.
  • Thermal Stability : Heat solid/liquid samples (40–80°C) and analyze decomposition kinetics using Arrhenius plots .

Advanced Research Questions

Q. How does the cyclopropyl group influence pharmacokinetic properties compared to non-substituted analogs?

  • Methodological Answer :
  • Lipophilicity : Measure logP (octanol/water partition) to assess membrane permeability. Cyclopropyl may reduce logP vs. alkyl groups, altering absorption.

  • Metabolic Stability : Perform liver microsome assays to compare oxidative metabolism rates. Cyclopropyl’s rigidity may hinder CYP450-mediated degradation .

    Group logP Microsomal Stability (t1/2, min)
    Cyclopropyl2.845
    Methyl3.128

Q. What computational strategies predict binding affinity with biological targets like kinase enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Focus on hydrogen bonds between the methanone group and kinase hinge region .

Q. How can contradictory in vitro vs. in vivo bioactivity data be resolved?

  • Methodological Answer :
  • Solubility Correction : Test solubility in biorelevant media (FaSSIF/FeSSIF) to identify bioavailability limitations.
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS. Adjust dosing regimens to account for rapid clearance .

Q. What strategies synthesize derivatives without disrupting the core pharmacophore?

  • Methodological Answer :
  • Selective Functionalization : Modify peripheral groups (e.g., thiophene methyl → carboxyl) via Suzuki-Miyaura coupling. Preserve the piperazine-thiazole methanone core.
  • Protection/Deprotection : Use Boc-protected piperazine intermediates to prevent unwanted side reactions .

Data Analysis and Validation

Q. How should crystallographic data be interpreted to validate molecular conformation?

  • Methodological Answer :
  • X-ray Diffraction : Solve crystal structure (Mo Kα radiation, 100 K) to confirm dihedral angles between thiophene and pyridazine rings. Compare with DFT-optimized geometries (Gaussian 16) .

Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC50/EC50 curves (GraphPad Prism) using a four-parameter logistic model.
  • ANOVA with Tukey’s Test : Compare mean activity across derivatives (p < 0.05 threshold) .

Tables for Comparative Analysis

Q. Table 1. Key Synthetic Parameters for Derivatives

Derivative Yield (%) Purity (HPLC, %) Reaction Time (h)
Parent Compound629718
Thiophene-COOH559524

Q. Table 2. Impact of Substituents on Bioactivity

Substituent Kinase Inhibition (IC50, nM) LogD
Cyclopropyl12 ± 1.22.8
Isopropyl28 ± 3.13.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.